molecular formula C18H21N3O3 B12240141 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12240141
M. Wt: 327.4 g/mol
InChI Key: KODORJQAPYTIFR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 2-methyl-6-(oxan-4-yl)pyrimidine, and an appropriate amine source. The reaction conditions may involve:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Pyrimidine Synthesis: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Amine Coupling: The final step involves the coupling of the benzodioxin and pyrimidine intermediates with an amine source under basic conditions, often using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine and alcohol derivatives.

    Substitution: Halogenated, alkylated, and aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: shares structural similarities with other benzodioxin and pyrimidine derivatives.

    2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: is another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H21N3O3/c1-12-19-15(13-4-6-22-7-5-13)11-18(20-12)21-14-2-3-16-17(10-14)24-9-8-23-16/h2-3,10-11,13H,4-9H2,1H3,(H,19,20,21)

InChI Key

KODORJQAPYTIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C4CCOCC4

Origin of Product

United States

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